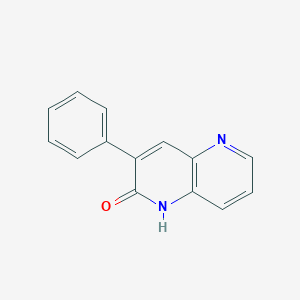

3-Phenyl-1,5-naphthyridin-2-ol

Description

Overview of Naphthyridine Isomeric Systems

Naphthyridines, also referred to as pyridopyridines or diazanaphthalenes, are bicyclic heterocyclic compounds containing two nitrogen atoms in a fused two-ring system. acs.orgmdpi.commdpi.com

The structural diversity of naphthyridines arises from the different possible positions of the two nitrogen atoms in the fused pyridine (B92270) rings. This results in six distinct isomers: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. acs.org These are broadly classified into two groups: the 1,X-naphthyridines (where X can be 5, 6, 7, or 8) and the 2,X-naphthyridines (where X can be 6 or 7). mdpi.com The nomenclature follows the standard rules for fused heterocyclic systems, indicating the positions of the nitrogen atoms.

Table 1: Isomeric Forms of Naphthyridine

| Isomer Name | Nitrogen Atom Positions |

|---|---|

| 1,5-Naphthyridine (B1222797) | 1 and 5 |

| 1,6-Naphthyridine | 1 and 6 |

| 1,7-Naphthyridine | 1 and 7 |

| 1,8-Naphthyridine (B1210474) | 1 and 8 |

| 2,6-Naphthyridine | 2 and 6 |

| 2,7-Naphthyridine | 2 and 7 |

The history of naphthyridine chemistry dates back to 1893, when Arnold Reissert synthesized the first derivative, a 1,8-naphthyridine, and proposed the name for this new class of heterocycles. mdpi.com However, it was not until 1927 that the unsubstituted 1,5-naphthyridine and 1,8-naphthyridine were synthesized. mdpi.com

Early synthetic methods, such as the Skraup and Doebner-von Miller reactions, which were successful for quinoline (B57606) synthesis, proved less efficient for naphthyridines due to the lower electron density of the pyridine ring compared to the benzene (B151609) ring of aniline. ekb.eg Over the years, various synthetic strategies have been developed and refined, including the Gould-Jacobs reaction, Friedländer synthesis, and cross-coupling reactions, to afford a wide range of substituted naphthyridines. mdpi.comnih.govresearchgate.net The Skraup reaction, for instance, involves heating an aminopyridine with a glycerol (B35011) derivative in the presence of an oxidizing agent and sulfuric acid. acs.orgdiva-portal.org The Gould-Jacobs reaction, on the other hand, typically involves the reaction of an aminopyridine with a malonic acid derivative followed by thermal cyclization. mdpi.comnih.gov

Specific Focus on the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine isomer possesses a unique set of characteristics that have made it a subject of significant research.

The 1,5-naphthyridine molecule features a symmetric arrangement of its nitrogen atoms. This symmetry influences its electronic properties and reactivity patterns. The positioning of the nitrogen atoms at the 1 and 5 positions distinguishes it from other naphthyridine isomers and impacts its potential for chemical modification. vulcanchem.com The reactivity of 1,5-naphthyridines shows similarities to that of quinolines. mdpi.com

The chemistry of 1,5-naphthyridines has been extensively explored, with a significant number of publications and patents dedicated to this scaffold since the year 2000. nih.gov Research has focused on developing efficient synthetic methodologies and investigating the reactivity of these compounds. nih.govresearchgate.net Synthetic approaches often involve cyclization reactions, such as the Skraup and Friedländer reactions, as well as cycloaddition processes and cross-coupling reactions like the Suzuki and Stille reactions. mdpi.comresearchgate.netacs.org The versatility of the 1,5-naphthyridine core allows for the introduction of various substituents, leading to a diverse library of derivatives with potential applications in different areas of chemical science. nih.govencyclopedia.pub

Introduction to 3-Phenyl-1,5-naphthyridin-2-ol

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Alternate Name | 3-Phenyl-1,5-naphthyridin-2(1H)-one |

| CAS Number | 727408-89-1 |

The synthesis of such substituted naphthyridinones can be achieved through various synthetic routes. While specific synthesis details for this compound are not extensively documented in the provided search results, general methods for preparing similar naphthyridinone structures often involve the cyclization of appropriately substituted pyridine precursors.

Chemical Structure and Systemic IUPAC Naming Conventions

The chemical structure of this compound is defined by its core and substituents. The foundation of the molecule is the 1,5-naphthyridine ring system. According to IUPAC nomenclature, the numbering of this bicyclic system begins at the nitrogen atom of one ring and proceeds around the periphery, assigning the second nitrogen the lowest possible number, which in this case is 5.

The specific derivative, This compound , has two substituents on this core structure:

A phenyl group (a C₆H₅ aromatic ring) is attached at position 3.

A hydroxyl group (-OH) is attached at position 2.

It is important to note that this compound can exist in a tautomeric form as 3-Phenyl-1,5-naphthyridin-2(1H)-one . This keto-enol tautomerism is a common feature for hydroxyl groups positioned adjacent to a ring nitrogen in heterocyclic systems. The "2(1H)" designation in the name of the keto form indicates that the hydrogen atom is located on the nitrogen at position 1, and there is a carbonyl group (C=O) at position 2.

Table 1: Structural and IUPAC Naming Details

| Feature | Description |

|---|---|

| Core Scaffold | 1,5-Naphthyridine |

| Substituent 1 | Phenyl group at position 3 |

| Substituent 2 | Hydroxyl group at position 2 |

| IUPAC Name | This compound |

| Tautomeric Form | 3-Phenyl-1,5-naphthyridin-2(1H)-one |

Rationale for Dedicated Chemical Investigation of this Specific Derivative

The dedicated chemical investigation of this compound is driven by the established pharmacological importance of the 1,5-naphthyridine scaffold and its substituted analogues. Research into related compounds provides a strong rationale for exploring this specific derivative for potential therapeutic applications.

Antitumor Activity: Many 1,5-naphthyridine derivatives have been identified as potent antitumor agents. For instance, certain 7-aryl-substituted (1,5-naphthyridin-4-yl)ureas have shown excellent inhibitory activity against Aurora kinases A and B, which are crucial in pathological cell proliferation and are targets for cancer therapy. researchgate.net The presence of an aryl (phenyl) group in this compound makes it a candidate for similar anticancer investigations. Fused 1,5-naphthyridines have also demonstrated significant cytotoxicity against various human cancer cell lines. encyclopedia.pub

Antimicrobial and Antiparasitic Properties: The 1,5-naphthyridine nucleus is a key component in compounds with antimicrobial and antiparasitic activities. nih.gov For example, derivatives have shown inhibitory effects against pathogens like Staphylococcus aureus and the parasite Plasmodium falciparum, the causative agent of malaria. publish.csiro.au The investigation of novel substituted 1,5-naphthyridines like the title compound is a logical step in the search for new and more effective antimicrobial and antimalarial drugs. publish.csiro.au

Enzyme Inhibition: The ability of the naphthyridine scaffold to interact with various enzymes is a key area of research. smolecule.com Derivatives have been developed as inhibitors of bacterial type IIA topoisomerases and other key enzymes. encyclopedia.pub The specific combination of a phenyl group and a hydroxyl/keto group in this compound offers unique electronic and steric properties that could lead to specific and potent interactions with biological targets. A Russian patent describes substituted naphthyridine compounds as potential inhibitors of monoamine oxidase (MAO) enzymes, which are important targets for neurological disorders. google.com

The synthesis and study of this compound are therefore a rational approach within the broader field of medicinal chemistry, aiming to discover new compounds with potentially valuable biological activities.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,5-Naphthyridine |

| 3-Phenyl-1,5-naphthyridin-2(1H)-one |

| 7-Aryl-1,5-naphthyridin-4-yl urea |

| Aurora kinase A |

| Aurora kinase B |

| Phenyl group |

| Hydroxyl group |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H10N2O |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

3-phenyl-1H-1,5-naphthyridin-2-one |

InChI |

InChI=1S/C14H10N2O/c17-14-11(10-5-2-1-3-6-10)9-13-12(16-14)7-4-8-15-13/h1-9H,(H,16,17) |

InChI Key |

QHFHAVYJMVLRNJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=CC=N3)NC2=O |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 3 Phenyl 1,5 Naphthyridin 2 Ol

Reactivity Patterns of the 1,5-Naphthyridine (B1222797) Ring System

The 1,5-naphthyridine ring, a heterocyclic system composed of two fused pyridine (B92270) rings, exhibits a reactivity profile that is analogous to that of quinoline (B57606). mdpi.com The presence of two nitrogen atoms significantly influences the electron distribution within the aromatic system, rendering it susceptible to specific types of reactions.

Electrophilic Substitution Reactions on the Naphthyridine Core

The 1,5-naphthyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atoms. mdpi.com This deactivation is more pronounced than in benzene (B151609). Electrophilic attack, when it does occur, is directed to the carbocyclic-like positions, which are the C4 and C8 positions, as they are less deactivated than the positions adjacent to the nitrogen atoms.

However, the presence of the electron-donating hydroxyl group at the C2 position and the phenyl group at the C3 position in 3-Phenyl-1,5-naphthyridin-2-ol can modulate this reactivity. The hydroxyl group, being an activating group, can increase the electron density of the ring, potentially facilitating electrophilic substitution. The directing effect of the hydroxyl and phenyl groups would need to be considered in predicting the regioselectivity of such reactions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophile | Predicted Position of Substitution | Rationale |

| Nitrating agents (e.g., HNO₃/H₂SO₄) | C4 or C8 | The nitrogen atoms deactivate the ring, directing electrophiles to the 4 and 8 positions. The activating hydroxyl group may enhance reactivity at these positions. |

| Halogenating agents (e.g., Br₂/FeBr₃) | C4 or C8 | Similar to nitration, halogenation is expected to occur at the less deactivated positions of the naphthyridine core. |

| Sulfonating agents (e.g., SO₃/H₂SO₄) | C4 or C8 | Sulfonation follows the general trend for electrophilic substitution on the 1,5-naphthyridine ring. |

Nucleophilic Substitution Reactions on the Naphthyridine Core

The electron-deficient nature of the 1,5-naphthyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitrogen atoms (C2, C4, C6, and C8). The presence of a good leaving group, such as a halogen, at these positions facilitates the reaction.

In the case of this compound, direct nucleophilic substitution on the unsubstituted ring is unlikely. However, if the hydroxyl group at the C2 position is converted into a better leaving group (e.g., a tosylate or triflate), this position would become highly activated towards nucleophilic attack.

Table 2: Potential Nucleophilic Substitution Reactions on Derivatives of this compound

| Substrate | Nucleophile | Potential Product |

| 3-Phenyl-1,5-naphthyridin-2-yl tosylate | Amines (e.g., RNH₂) | 2-Amino-3-phenyl-1,5-naphthyridine derivatives |

| 3-Phenyl-1,5-naphthyridin-2-yl triflate | Alkoxides (e.g., RO⁻) | 2-Alkoxy-3-phenyl-1,5-naphthyridine derivatives |

| 2-Chloro-3-phenyl-1,5-naphthyridine | Thiolates (e.g., RS⁻) | 3-Phenyl-2-(alkylthio)-1,5-naphthyridine derivatives |

Oxidation and Reduction Chemistry of the Heterocyclic System

The 1,5-naphthyridine ring can undergo both oxidation and reduction reactions. Oxidation typically occurs at the nitrogen atoms to form N-oxides. mdpi.com These N-oxides can then serve as intermediates for further functionalization of the ring.

Reduction of the 1,5-naphthyridine system can lead to partially or fully saturated derivatives. For instance, catalytic hydrogenation can reduce one or both of the pyridine rings. The specific conditions of the reduction (catalyst, pressure, temperature) will determine the extent of saturation.

Transformations Involving the 2-Hydroxyl Group

The hydroxyl group at the 2-position of this compound is a key site for chemical transformations, influencing the compound's tautomeric equilibrium and providing a handle for derivatization.

Keto-Enol Tautomerism in 2-Hydroxylated Naphthyridines and its Mechanistic Implications

2-Hydroxynaphthyridines, including this compound, can exist in equilibrium with their keto tautomer, 1,5-naphthyridin-2(1H)-one. This keto-enol tautomerism is a fundamental process that can be influenced by factors such as the solvent, pH, and temperature. masterorganicchemistry.com

The equilibrium generally favors the keto form in many heterocyclic systems due to the greater stability of the amide-like functionality. The mechanism for this tautomerization can be catalyzed by either acid or base. In acidic conditions, protonation of the ring nitrogen is followed by deprotonation of the hydroxyl group and subsequent protonation at the C3 position. Under basic conditions, the hydroxyl proton is removed, and the resulting enolate is protonated at C3.

The presence of the phenyl group at the C3 position can influence the position of this equilibrium. A computational study on the keto-enol tautomerism of 3-phenyl-2,4-pentanedione indicated that the keto form is more stable. orientjchem.org While this is a different system, it suggests that the electronic effects of the phenyl group may play a role in stabilizing the keto tautomer in 3-Phenyl-1,5-naphthyridin-2(1H)-one as well.

Derivatization Reactions of the Hydroxyl Group (e.g., esterification, etherification, O-alkylation)

The hydroxyl group of this compound can readily undergo a variety of derivatization reactions, allowing for the synthesis of a wide range of analogs with potentially different physicochemical and biological properties.

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base will yield the corresponding esters.

Etherification: Treatment with alkyl halides in the presence of a base (Williamson ether synthesis) will produce ethers.

O-alkylation: Using alkylating agents such as alkyl sulfates or diazomethane can also lead to the formation of ethers.

These reactions provide a versatile platform for modifying the structure of this compound and exploring its chemical space.

Table 3: Examples of Derivatization Reactions of the 2-Hydroxyl Group

| Reaction Type | Reagent | General Product Structure |

| Esterification | Acetyl chloride | 3-Phenyl-1,5-naphthyridin-2-yl acetate |

| Etherification | Methyl iodide / Base | 2-Methoxy-3-phenyl-1,5-naphthyridine |

| O-alkylation | Benzyl bromide / Base | 2-(Benzyloxy)-3-phenyl-1,5-naphthyridine |

Chemical Modifications of the 3-Phenyl Substituent

The phenyl group at the 3-position of the 1,5-naphthyridin-2-ol core offers a versatile platform for introducing a variety of functional groups, thereby modulating the molecule's steric and electronic properties.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, a fundamental class of reactions for functionalizing aromatic compounds. In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The directing effects of the 1,5-naphthyridin-2-ol moiety and any existing substituents on the phenyl ring will govern the regioselectivity of the substitution (ortho, meta, or para).

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride with a Lewis acid catalyst.

The conditions for these reactions would need to be carefully optimized to favor substitution on the phenyl ring over the naphthyridine core, which is also reactive towards electrophiles. The presence of the heterocyclic system can influence the reactivity of the appended phenyl ring.

Table 1: Examples of Electrophilic Aromatic Substitution Reactions on Aromatic Rings

| Reaction | Reagents | Electrophile | Typical Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitroarene |

| Bromination | Br₂, FeBr₃ | Br⁺ | Bromoarene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Acylarene |

Ortho-Metalation and Directed Functionalization Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.orgbaranlab.orgunblog.fr This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then react with a wide range of electrophiles to introduce various substituents with high precision. wikipedia.orgorganic-chemistry.orgbaranlab.orgunblog.fr

For this compound derivatives, a suitably placed directing group on the phenyl ring could be used to direct metalation to a specific ortho position. For instance, a methoxy, amide, or carbamate group on the phenyl ring can act as a DMG. The choice of the organolithium base (e.g., n-butyllithium, sec-butyllithium) and reaction conditions (temperature, solvent) is crucial for the success of this strategy.

This approach allows for the synthesis of ortho-substituted this compound derivatives that are often difficult to access through classical electrophilic aromatic substitution methods.

Table 2: Common Directing Metalation Groups (DMGs) and Subsequent Electrophiles in DoM

| Directing Metalation Group (DMG) | Position of Lithiation | Example Electrophile (E⁺) | Product after Quenching |

| -OMe | ortho to OMe | CO₂ | ortho-Methoxybenzoic acid |

| -CONR₂ | ortho to CONR₂ | I₂ | ortho-Iodobenzamide |

| -NHCOtBu | ortho to NHCOtBu | (CH₃)₃SiCl | ortho-Trimethylsilyl-anilide |

Advanced Characterization and Spectroscopic Analysis of 3 Phenyl 1,5 Naphthyridin 2 Ol

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 3-Phenyl-1,5-naphthyridin-2-ol, the spectrum would be dominated by the vibrations of the naphthyridine core, the phenyl substituent, and the hydroxyl group. The compound exists in a tautomeric equilibrium with 3-Phenyl-1,5-naphthyridin-2(1H)-one. The IR spectrum would likely reflect the predominant tautomer in the solid state.

Expected Vibrational Modes for 3-Phenyl-1,5-naphthyridin-2(1H)-one (Amide Tautomer):

N-H Stretching: A broad absorption band would be expected in the range of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the lactam ring.

C=O Stretching: A strong, sharp absorption peak characteristic of the amide carbonyl group (C=O) would likely appear between 1650-1690 cm⁻¹. This is often one of the most intense peaks in the spectrum.

Aromatic C-H Stretching: Absorption bands for the C-H stretching vibrations of the phenyl and naphthyridine rings are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the aromatic rings would produce a series of medium to sharp bands in the 1400-1620 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic rings would cause strong absorptions in the 690-900 cm⁻¹ range, which can be indicative of the substitution pattern.

Expected Vibrational Modes for this compound (Enol Tautomer):

O-H Stretching: A broad band would be present in the 3200-3600 cm⁻¹ region due to the hydroxyl (-OH) group stretching.

C=N Stretching: The C=N stretching within the naphthyridine ring would be prominent in the 1500-1650 cm⁻¹ region.

C-O Stretching: A C-O stretching band would be expected around 1200-1300 cm⁻¹.

The actual observed spectrum would confirm which tautomeric form is more stable in the analyzed sample.

Table 1: Predicted IR Absorption Frequencies for 3-Phenyl-1,5-naphthyridin-2(1H)-one

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide (Lactam) | 3300-3500 (broad) |

| Aromatic C-H Stretch | Phenyl & Naphthyridine | 3000-3100 |

| C=O Stretch | Amide (Lactam) | 1650-1690 (strong, sharp) |

| C=C / C=N Stretch | Aromatic Rings | 1400-1620 |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

A crystallographic study would definitively establish which tautomer (the -ol or -one form) exists in the solid state. It would also reveal the planarity of the naphthyridine ring system and the dihedral angle of the phenyl group relative to this core. This angle is significant as it indicates the degree of steric hindrance and electronic conjugation between the two ring systems. Furthermore, intermolecular interactions such as hydrogen bonding (e.g., between the N-H and C=O groups of adjacent molecules in the lactam form) and π-π stacking interactions between the aromatic rings would be elucidated, providing insight into the crystal packing arrangement.

As no published crystal structure for this specific compound is available, a data table of crystallographic parameters cannot be provided.

Other Spectroscopic Techniques (e.g., UV-Vis Spectroscopy)

UV-Visible spectroscopy measures the electronic transitions within a molecule. For an aromatic compound like this compound, the spectrum is expected to show absorptions corresponding to π → π* transitions. The extended conjugation provided by the phenyl-substituted naphthyridine system would likely result in strong absorption bands in the ultraviolet and possibly the near-visible region.

The spectrum would typically exhibit multiple absorption maxima (λmax). The high-energy transitions are associated with the phenyl ring, while the lower-energy transitions would be characteristic of the larger conjugated naphthyridine system. The exact position and intensity of these bands are sensitive to the solvent polarity. A detailed analysis of these transitions could provide information about the electronic structure of the molecule.

Without experimental data, specific λmax values cannot be listed.

Table 2: Predicted UV-Vis Absorption for this compound

| Electronic Transition | Chromophore | Predicted Absorption Region (nm) |

|---|---|---|

| π → π* | Phenyl Ring | ~200-220 |

Computational and Theoretical Investigations of 3 Phenyl 1,5 Naphthyridin 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, offering a favorable balance between accuracy and computational cost. researchgate.net For 3-Phenyl-1,5-naphthyridin-2-ol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine key molecular properties. researchgate.netnih.gov

A primary focus would be the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. scispace.com A smaller energy gap suggests higher reactivity.

Given the presence of the hydroxyl group at the 2-position, this compound can exist in tautomeric equilibrium with its keto form, 3-Phenyl-1H-1,5-naphthyridin-2-one. DFT is an excellent tool for evaluating the relative stabilities of these tautomers. nih.gov

Illustrative Data Table 1: Calculated Electronic Properties of this compound Tautomers This table presents hypothetical DFT-calculated values to illustrate the expected data from such a study.

| Property | This compound (Enol form) | 3-Phenyl-1H-1,5-naphthyridin-2-one (Keto form) |

|---|---|---|

| Total Energy (Hartree) | -818.45 | -818.48 |

| HOMO Energy (eV) | -6.2 | -6.5 |

| LUMO Energy (eV) | -1.8 | -2.0 |

| HOMO-LUMO Gap (eV) | 4.4 | 4.5 |

Ab Initio Methods for High-Accuracy Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of empirical data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide higher accuracy than DFT for certain properties, though at a significantly greater computational expense. acs.org These methods are often considered the "gold standard" and are used to benchmark results from more computationally efficient methods like DFT or to study systems where electron correlation effects are particularly complex. For a molecule like this compound, ab initio calculations could be used to obtain highly accurate geometric parameters or to verify the energetic ordering of tautomers predicted by DFT.

Reaction Mechanism Pathway Elucidation (e.g., transition state analysis)

Understanding reaction mechanisms is crucial for predicting chemical behavior. Computational methods can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. For this compound, a key mechanistic question is the pathway of interconversion between its enol and keto tautomers.

This analysis involves locating the transition state structure for the intramolecular proton transfer. The energy difference between the reactant and the transition state defines the activation energy (Ea), which is the barrier that must be overcome for the reaction to occur. nih.gov Theoretical studies on similar hydroxy-pyridine systems have shown that the presence of solvent molecules can significantly lower this barrier by mediating the proton transfer. researchgate.netnih.govnih.gov

Illustrative Data Table 2: Calculated Activation Energies for Tautomerization This table presents hypothetical values for the tautomerization reaction to illustrate expected findings.

| Reaction Pathway | Activation Energy (Ea) (kcal/mol) | Relative Energy (ΔE) (kcal/mol) |

|---|---|---|

| Enol → Keto (uncatalyzed) | 35.5 | -1.9 |

| Keto → Enol (uncatalyzed) | 37.4 | +1.9 |

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a deep look into electronic properties, molecular modeling and dynamics simulations are essential for understanding the conformational flexibility and intermolecular interactions of a molecule over time.

Conformational Analysis and Energy Landscapes

The 3D structure of a molecule is not static. For this compound, rotation can occur around the single bond connecting the phenyl ring to the naphthyridine core. This rotation gives rise to different conformers, each with a specific energy.

Conformational analysis would involve performing a potential energy surface (PES) scan by systematically rotating the dihedral angle between the two rings and calculating the energy at each step. The resulting energy landscape would reveal the most stable (lowest energy) conformation and the energy barriers to rotation between different conformers. This information is vital as the molecule's conformation can significantly impact its ability to interact with other molecules, such as biological receptors.

Intermolecular Interactions and Hydrogen Bonding Networks

The way a molecule interacts with its environment is governed by non-covalent intermolecular forces. For this compound, several key interactions are possible:

Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor. The nitrogen atoms within the naphthyridine rings can act as hydrogen bond acceptors. These interactions are critical in determining the molecule's solubility and its binding mode in a biological context. acs.org

π-π Stacking: The presence of two aromatic systems (phenyl and naphthyridine rings) allows for favorable π-π stacking interactions, where the electron clouds of the rings interact attractively. nbuv.gov.ua

Molecular dynamics (MD) simulations can be used to study these interactions in a dynamic environment, such as in a solvent or complexed with a protein. researchgate.netrsc.org MD simulations model the movement of atoms and molecules over time, providing a detailed view of how this compound would behave in a realistic system, including the formation and breaking of hydrogen bonds and the stability of its binding pose. researchgate.net

Illustrative Data Table 3: Potential Intermolecular Interactions of this compound

| Interaction Type | Potential Donor/Acceptor Site | Significance |

|---|---|---|

| Hydrogen Bond Donor | Hydroxyl (-OH) group | Strong interaction, crucial for binding to biological targets like proteins. |

| Hydrogen Bond Acceptor | N1 and N5 atoms of the naphthyridine core | Can interact with H-bond donors in solvents or receptors. |

Structure-Reactivity and Structure-Property Relationship Studies through Computational Methods

Computational and theoretical chemistry have emerged as indispensable tools in the modern chemist's arsenal, providing profound insights into molecular structure, reactivity, and properties. For complex heterocyclic systems like this compound, in silico methods offer a powerful avenue to elucidate the intricate interplay between its three-dimensional architecture and its chemical behavior. While specific, in-depth computational studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of computational analysis applied to related naphthyridine and pyridine (B92270) derivatives can be extrapolated to understand its potential structure-reactivity and structure-property relationships.

Computational investigations of molecules akin to this compound often employ a variety of methods, with Density Functional Theory (DFT) being a prominent and versatile choice. DFT calculations can be utilized to determine the optimized molecular geometry, providing precise bond lengths, bond angles, and dihedral angles. This information is fundamental to understanding the steric and electronic environment of the molecule.

A key aspect that would be explored in a computational study of this compound is the potential for tautomerism. The "-ol" (enol) form specified in the name can exist in equilibrium with its keto tautomer, 3-Phenyl-1,5-naphthyridin-2(1H)-one. DFT calculations can predict the relative stabilities of these tautomers in the gas phase and in different solvents, which is crucial for understanding its reactivity, as the two forms can exhibit distinct chemical properties.

Furthermore, computational methods are instrumental in mapping the electronic landscape of the molecule. The calculation of molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of paramount importance. The energy of the HOMO is related to the molecule's ability to donate electrons, making it a key parameter in predicting its reactivity towards electrophiles. Conversely, the LUMO energy indicates the molecule's propensity to accept electrons, which is critical for its reactions with nucleophiles. The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical reactivity.

To illustrate the type of data that would be generated in such a study, the following hypothetical data tables are presented. These tables are based on the expected outcomes of DFT calculations for this compound and its potential tautomer.

Table 1: Calculated Electronic Properties of this compound Tautomers

| Tautomer | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Enol Form | -5.8 | -1.2 | 4.6 | 3.5 |

| Keto Form | -6.2 | -1.5 | 4.7 | 5.1 |

Note: The values in this table are hypothetical and for illustrative purposes only, representing the type of data obtained from DFT calculations.

The data in Table 1 would suggest that the keto form is slightly more stable from an electronic perspective due to its larger HOMO-LUMO gap. The higher dipole moment of the keto form would also imply stronger intermolecular interactions in polar solvents.

Another critical area of investigation is the analysis of the electrostatic potential (ESP) surface. The ESP map provides a visual representation of the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For this compound, the ESP would likely show negative potential around the nitrogen atoms and the oxygen atom of the hydroxyl group, indicating these as potential sites for electrophilic attack or hydrogen bonding. Positive potential would be expected on the hydrogen atom of the hydroxyl group and potentially on some of the aromatic protons.

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies are powerful computational tools, particularly in the context of medicinal chemistry. While no specific QSAR studies for this compound are available, such an investigation would involve calculating a range of molecular descriptors for a series of related compounds and correlating them with a specific biological activity.

Table 2: Examples of Molecular Descriptors for QSAR Analysis

| Descriptor | Description | Potential Relevance |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | Influences solubility and transport properties. |

| LogP | The logarithm of the partition coefficient between octanol and water. | A measure of lipophilicity, affecting membrane permeability. |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms in a molecule. | Relates to hydrogen bonding potential and cell permeability. |

| Number of Hydrogen Bond Donors/Acceptors | The count of atoms that can donate or accept hydrogen bonds. | Crucial for receptor binding interactions. |

| Molecular Refractivity | A measure of the total polarizability of a molecule. | Related to the volume of the molecule and van der Waals interactions. |

Note: This table provides examples of descriptors that would be calculated in a QSAR study.

By establishing a mathematical relationship between these descriptors and a measured activity, a predictive QSAR model can be developed. This model can then be used to estimate the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent or selective compounds.

Future Directions in 3 Phenyl 1,5 Naphthyridin 2 Ol Research

Exploration of Novel and Efficient Synthetic Methodologies

While classical methods for naphthyridine synthesis, such as the Skraup, Gould-Jacobs, and Friedländer reactions, have been established, there is a continuous need for more efficient, sustainable, and versatile synthetic routes. mdpi.comnih.gov Future efforts will likely concentrate on developing novel catalytic systems and reaction conditions that improve yields, reduce reaction times, and allow for a broader range of functional groups.

Key areas for exploration include:

Catalyst Development: The use of novel catalysts, such as non-noble metal catalysts like manganese or cobalt complexes, could lead to milder and more selective reaction conditions for the synthesis and modification of the naphthyridine core. mdpi.comresearchgate.net

Green Chemistry Approaches: Methodologies that utilize greener solvents like water, or solvent-less conditions through mechanochemistry, are highly desirable to reduce the environmental impact of synthesis. researchgate.net

One-Pot Reactions: Designing multi-component reactions where the 3-phenyl-1,5-naphthyridin-2-ol scaffold is assembled in a single step from simple precursors would significantly enhance synthetic efficiency.

Flow Chemistry: The application of continuous flow synthesis could offer better control over reaction parameters, leading to higher purity and easier scalability compared to traditional batch processes.

A comparison of traditional and potential future synthetic strategies is outlined below.

| Feature | Traditional Synthetic Methods | Future Methodologies |

| Catalysts | Often require harsh acid catalysts (e.g., Skraup reaction) or high temperatures. mdpi.comnih.gov | Utilization of bespoke metal-organic frameworks (MOFs), nanocatalysts, or organocatalysts for higher selectivity and milder conditions. researchgate.net |

| Solvents | Typically rely on conventional organic solvents. | Employing green solvents (water, ionic liquids) or solvent-free conditions. researchgate.net |

| Efficiency | Often involve multiple steps with intermediate purification. nih.gov | Focus on one-pot, tandem, or domino reactions to reduce steps and improve atom economy. |

| Versatility | Limited tolerance for certain functional groups. | Broader substrate scope through catalyst design and milder reaction conditions, allowing for more complex derivatives. |

In-Depth Mechanistic Understanding of Complex Transformations

A deeper understanding of the reaction mechanisms underlying the synthesis and transformation of this compound is crucial for optimizing existing methods and discovering new reactions. While some mechanistic work has been done for related 1,5-naphthyridine (B1222797) syntheses, such as computational studies on [4+2]-cycloaddition pathways, this remains a relatively underexplored area. mdpi.com

Future research should focus on:

Computational Modeling: Employing quantum chemical calculations (e.g., Density Functional Theory) to map reaction pathways, identify transition states, and elucidate the role of catalysts in transformations like cycloadditions, rearrangements, and cross-coupling reactions. mdpi.com

Spectroscopic Studies: Using advanced spectroscopic techniques, such as in-situ NMR and IR, to detect and characterize reactive intermediates, providing direct evidence for proposed mechanisms.

Kinetics and Isotope Labeling: Performing detailed kinetic studies and isotope labeling experiments to probe rate-determining steps and validate mechanistic hypotheses.

A thorough mechanistic understanding will enable chemists to rationally design better synthetic routes, predict reaction outcomes more accurately, and control selectivity in the functionalization of the this compound core.

Development of Advanced Functional Materials Based on the this compound Scaffold

The rigid, planar structure and the presence of multiple nitrogen atoms make the 1,5-naphthyridine core an excellent building block for advanced functional materials. mdpi.com The this compound variant offers additional opportunities for tuning electronic and photophysical properties through modification of the phenyl ring and the pyridin-2-ol moiety.

Future avenues for materials science research include:

Organic Electronics: Investigating the potential of this compound derivatives as components in organic light-emitting diodes (OLEDs), particularly as hosts or emitters exhibiting thermally activated delayed fluorescence (TADF). researchgate.net The scaffold's electron-accepting 1,5-naphthyridine core can be paired with electron-donating groups to create donor-acceptor molecules with desirable photophysical properties. researchgate.net

Metal Complexes and Sensors: The nitrogen atoms of the naphthyridine ring are excellent coordination sites for metal ions. mdpi.com Research into the synthesis of novel metal complexes, such as those with europium(III) or other lanthanides, could lead to new luminescent materials for bio-imaging or sensors for specific analytes. mdpi.com

Conjugated Polymers: Incorporating the this compound unit into conjugated polymer backbones could yield materials with interesting electronic and optical properties for applications in organic photovoltaics or field-effect transistors. researchgate.net

High-Throughput Computational Screening and Design of Related Scaffolds

High-throughput screening (HTS) is a cornerstone of modern lead discovery, and its principles are increasingly being applied in a computational context to accelerate the identification of promising molecules. nih.gov Instead of synthesizing and testing massive libraries, computational screening allows for the rapid in silico evaluation of virtual compounds, saving significant time and resources. researchgate.net

A future research workflow could involve:

Virtual Library Generation: Creating a large, diverse virtual library of compounds based on the this compound scaffold by systematically modifying substituents at various positions.

Property Prediction: Using quantitative structure-activity relationship (QSAR) models and molecular docking simulations to predict the properties of each virtual compound, such as binding affinity to a specific biological target (e.g., a protein kinase or receptor) or desired electronic properties for material applications. researchgate.net

Filtering and Prioritization: Applying computational filters based on physicochemical properties (e.g., Lipinski's rule of five), predicted activity, and synthetic accessibility to narrow down the library to a small set of high-priority candidates.

Targeted Synthesis: Synthesizing only the most promising candidates identified through screening for subsequent experimental validation.

This approach was successfully used in the discovery of an 8-hydroxynaphthyridine series with antileishmanial activity, which was identified from an initial screen of 1.8 million compounds. nih.gov

| Step | Description | Computational Tools | Desired Outcome |

| 1. Library Design | Generation of virtual derivatives of the this compound scaffold. | Cheminformatics toolkits (e.g., RDKit, ChemAxon) | A large and diverse set of virtual molecules. |

| 2. Docking & Scoring | Simulating the binding of virtual molecules to a biological target's active site. | AutoDock, Schrödinger Suite, GOLD | A ranked list of compounds based on predicted binding affinity. researchgate.net |

| 3. ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | SwissADME, admetSAR | Identification of candidates with favorable drug-like properties. researchgate.net |

| 4. Prioritization | Selection of a small subset of molecules with the best overall predicted profile. | Data analysis and visualization software | A manageable number of high-potential candidates for synthesis. |

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery Pertaining to Naphthyridine Chemistry

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by analyzing vast datasets to identify patterns and make predictions that are beyond human intuition. mdpi.com These technologies can be applied to both the synthesis and the design of novel naphthyridine derivatives. nih.govnih.gov

Future applications in this area include:

Retrosynthesis Planning: AI-powered tools can propose novel and efficient synthetic routes to this compound and its derivatives. biopharmatrend.com These platforms are trained on massive databases of chemical reactions and can suggest pathways that human chemists might overlook. nsf.gov

Reaction Outcome Prediction: ML models can predict the yield and potential side products of a reaction under specific conditions (e.g., catalyst, solvent, temperature), thereby accelerating the optimization of synthetic protocols.

De Novo Molecular Design: Generative ML models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained to design entirely new naphthyridine-based molecules with a desired set of properties. mdpi.com These models learn the underlying rules of chemical structure and can generate novel, valid chemical entities optimized for specific biological or material functions. nsf.gov

Q & A

Q. What is the dominant tautomeric form of 3-Phenyl-1,5-naphthyridin-2-ol, and how can it be experimentally determined?

The compound predominantly exists as the 1,5-naphthyridin-2(1H)-one tautomer due to the thermodynamic stability of the carbonyl form over the hydroxylated structure. This tautomerism is confirmed through:

- Ionization constant measurements : Comparing pKa values with analogous compounds to assess protonation behavior .

- Spectroscopic analysis :

- IR spectroscopy : Detection of a carbonyl stretch (~1650–1700 cm⁻¹) instead of an O–H stretch .

- UV-Vis spectroscopy : Comparison of absorption maxima with reference tautomers .

- Theoretical calculations : Density functional theory (DFT) to evaluate relative stability of tautomers.

Q. What are the common synthetic routes for this compound?

Key methodologies include:

- Cyclization reactions : Using substituted pyridines or aminopyridines with phenylacetylene derivatives under transition metal catalysis (e.g., Pd or Cu) .

- Cross-coupling strategies : Suzuki-Miyaura coupling to introduce the phenyl group at the 3-position of preformed naphthyridine scaffolds .

- Post-functionalization : Hydroxylation at the 2-position via oxidative conditions (e.g., m-CPBA or H₂O₂) on halogenated intermediates .

Advanced Research Questions

Q. How do reaction conditions influence the decomposition pathways of this compound derivatives?

Thermolysis studies of structurally related heterocycles (e.g., 3-Phenyl-1,2-oxastibetane) reveal that decomposition pathways depend on:

- Temperature and catalysts :

- Analytical methods :

Q. How can regioselectivity challenges in synthesizing substituted 1,5-naphthyridines be addressed?

Regioselectivity issues arise during cyclization or functionalization due to competing reactive sites. Strategies include:

- Directing groups : Use of ortho-substituted phenyl rings or electron-withdrawing groups (e.g., –NO₂) to steer reactivity .

- Catalytic systems : Employ Pd/ligand combinations (e.g., XPhos) to favor cross-coupling at specific positions .

- Computational modeling : Predict reactive sites using DFT to optimize precursor design .

Q. How can contradictions in tautomeric ratio data between studies be resolved?

Discrepancies may arise from solvent polarity, temperature, or measurement techniques. To resolve:

- Multi-method validation : Combine X-ray crystallography (solid-state) with solution-phase NMR and UV-Vis .

- Variable-temperature NMR : Monitor tautomeric equilibrium shifts with temperature to assess thermodynamic dominance .

- Control experiments : Repeat studies in inert solvents (e.g., DMSO-d₆) to minimize solvent effects .

Q. What methodologies enable the synthesis of fused 1,5-naphthyridine derivatives with this compound as a precursor?

Fused systems (e.g., pyrido[2,3-b]-1,5-naphthyridines) are synthesized via:

- Silver-mediated cyclization : Utilize AgNO₃ or Ag₂O to catalyze desulfurization-condensation reactions, forming dioxazole intermediates .

- Multi-component reactions : Combine this compound with aldehydes and amines under microwave irradiation for rapid heterocycle fusion .

- Photocatalytic C–H activation : Use Ru(bpy)₃²⁺/visible light to functionalize the naphthyridine core with aryl groups .

Methodological Considerations

- Data validation : Always corroborate spectroscopic findings (e.g., IR carbonyl peaks) with X-ray structures to confirm tautomerism .

- Reaction optimization : Screen catalysts (e.g., Pd vs. Cu) and solvents (polar aprotic vs. aromatic) to enhance yields in cross-coupling steps .

- Mechanistic probes : Isotopic labeling (e.g., ¹⁸O) or kinetic isotope effects (KIE) to elucidate decomposition or tautomerization pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.